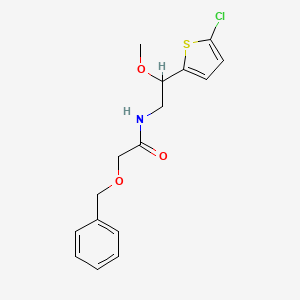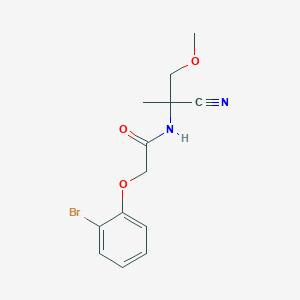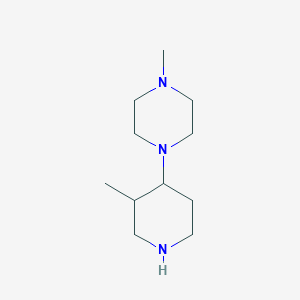![molecular formula C17H15N3O3S B2539255 N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 941947-27-9](/img/structure/B2539255.png)
N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting with the formation of a core structure followed by various functionalization reactions. For instance, the synthesis of a related compound, N-(1-methylindazol-6-yl)furan-2-carboxamide, involved the condensation of 1-methyl-1H-indazole-6-amine with furoyl chloride, followed by treatment with P2S5 to yield a carbothioamide, which was then oxidized to form a benzothiazole derivative . Similarly, another compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through a reaction between an amino benzamide and pyrazine-2-carboxylic acid . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly starting with the formation of a benzothiazole or furan moiety, followed by subsequent amide bond formation and carbamoylation.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of a benzothiazole ring, a furan moiety, and an amide linkage would be key structural features to look for in the NMR and IR spectra of the compound .
Chemical Reactions Analysis
Compounds with benzothiazole and furan moieties are known to undergo various chemical transformations. For example, the 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole underwent formylation and acylation reactions . These transformations are typically used to modify the chemical properties of the molecule or to introduce additional functional groups that may enhance biological activity. It is likely that the compound could also undergo similar reactions, which could be explored for the development of new derivatives with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems, heteroatoms, and hydrogen bond donors and acceptors can affect properties such as solubility, melting point, and stability. The biological activities of these compounds are often assessed through in vitro assays, as seen in the anticancer evaluation of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides against PC3 cells . The compound "N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide" would likely have similar properties and could be evaluated in a similar manner to determine its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Biological Activity
Research on related heterocyclic compounds has demonstrated significant interest in synthesizing novel derivatives for biological activity studies. For instance, Patel et al. (2015) focused on synthesizing derivatives for antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents. Similarly, Reddy et al. (2010) synthesized a series of compounds for nematicidal and antimicrobial activity evaluation, indicating the relevance of furan-2-yl and thiazol-2-yl derivatives in agriculture and medicine due to their potential in controlling nematode pests and pathogenic microbes (Patel, G. K., Patel, H. S., & Shah, P., 2015) (Reddy, C. S., Rao, D. C., Vookanti Yakub, & Nagaraj, A., 2010).
Anticancer and Antimicrobial Applications
Further studies extend the application of these compounds in anticancer and antimicrobial domains. Zaki et al. (2018) explored the synthesis of pyridines, thioamides, and thiazoles, assessing their antimicrobial and anticancer activities. This research underscores the potential of furan-2-yl derivatives in developing therapeutic agents against various cancer cell lines and microbial pathogens (Zaki, Y. H., Al-Gendey, M. S., & Abdelhamid, A., 2018).
Material Science and Supramolecular Chemistry
In the realm of material science and supramolecular chemistry, Yadav and Ballabh (2020) demonstrated the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, investigating the role of methyl functionality and non-covalent interactions. This study reveals the significance of furan and thiazole derivatives in designing new materials with specific physical properties, such as gelators for ethanol/water and methanol/water mixtures (Yadav, P., & Ballabh, A., 2020).
Mechanism of Action
Target of Action
Compounds with a 2-aminothiazole scaffold, which this compound possesses, have been associated with a wide range of therapeutic targets including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Mode of Action
It’s known that 2-aminothiazole derivatives exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to the suppression of disease pathways.
Biochemical Pathways
2-aminothiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with 2-aminothiazole derivatives, it’s likely that the compound’s action results in significant changes at the molecular and cellular levels .
properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(18-10-14-7-4-8-23-14)9-13-11-24-17(19-13)20-16(22)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOBOMQGHDPKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


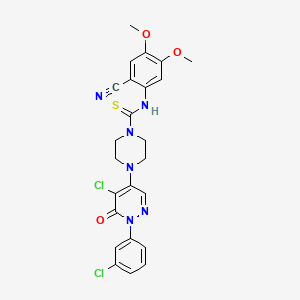

![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)
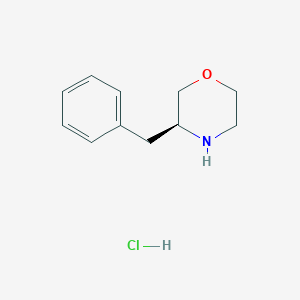
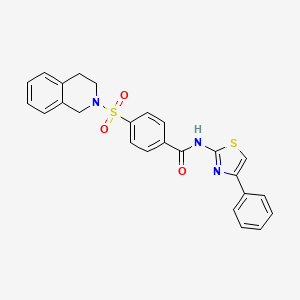
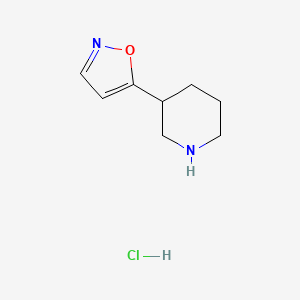
![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)

![(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine](/img/structure/B2539188.png)
